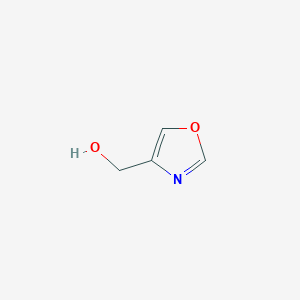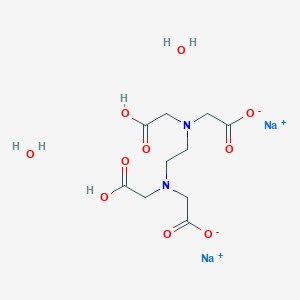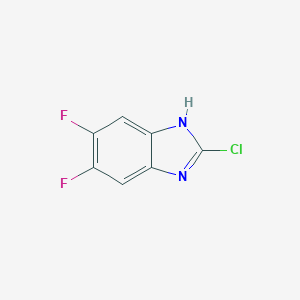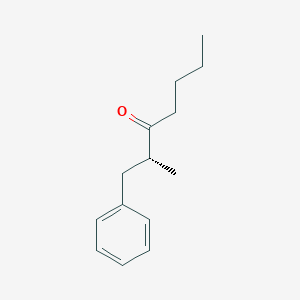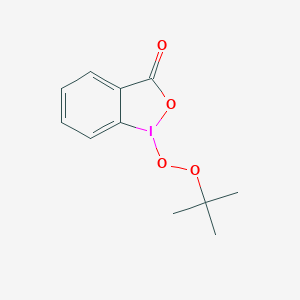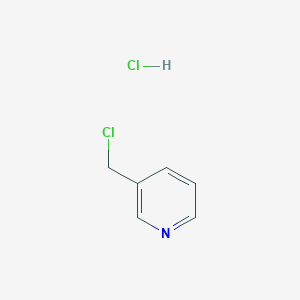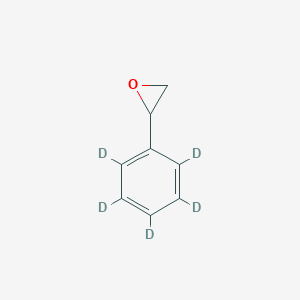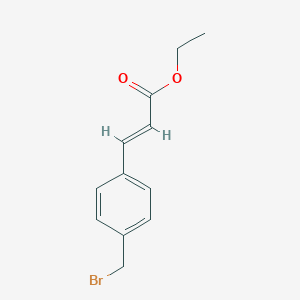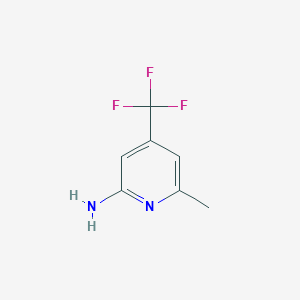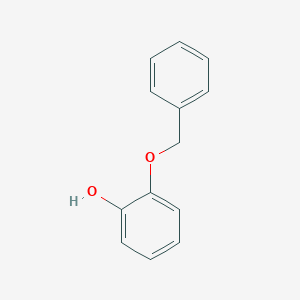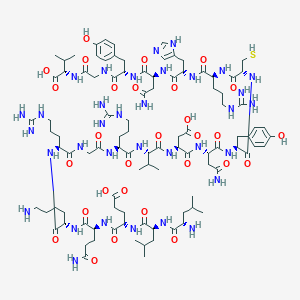
Lleqkrgrvdnycrhnygv
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lleqkrgrvdnycrhnygv is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies for its potential applications in medicine and biotechnology.
科学的研究の応用
Lleqkrgrvdnycrhnygv has shown potential applications in various fields of scientific research. The compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Lleqkrgrvdnycrhnygv has also been studied for its potential use as an anti-inflammatory agent. The compound has been found to reduce inflammation in animal models of arthritis.
作用機序
The mechanism of action of Lleqkrgrvdnycrhnygv is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways in cells. This leads to a reduction in cell proliferation and inflammation.
生化学的および生理学的効果
Lleqkrgrvdnycrhnygv has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models, Lleqkrgrvdnycrhnygv has been found to reduce inflammation and pain.
実験室実験の利点と制限
One of the advantages of using Lleqkrgrvdnycrhnygv in lab experiments is its specificity. The compound has been found to target specific enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one of the limitations of using Lleqkrgrvdnycrhnygv is its complexity. The synthesis method is complex and requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on Lleqkrgrvdnycrhnygv. One direction is to study the compound's potential use as an anti-cancer agent in animal models. Another direction is to study the compound's potential use as an anti-inflammatory agent in human clinical trials. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis method of Lleqkrgrvdnycrhnygv is complex and requires expertise in organic chemistry. The compound is synthesized using a series of reactions involving different reagents and solvents. The synthesis involves the use of various techniques such as column chromatography, recrystallization, and NMR spectroscopy for purification and characterization of the compound.
特性
CAS番号 |
142609-55-0 |
|---|---|
製品名 |
Lleqkrgrvdnycrhnygv |
分子式 |
C99H158N34O29S |
分子量 |
2320.6 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H158N34O29S/c1-47(2)34-56(101)80(145)124-63(35-48(3)4)88(153)123-62(27-29-76(141)142)86(151)122-61(26-28-71(102)136)85(150)120-59(14-9-10-30-100)83(148)119-57(15-11-31-112-97(105)106)81(146)115-43-74(139)118-58(16-12-32-113-98(107)108)87(152)133-78(49(5)6)95(160)130-69(41-77(143)144)93(158)129-68(40-73(104)138)92(157)126-65(37-52-20-24-55(135)25-21-52)89(154)131-70(45-163)94(159)121-60(17-13-33-114-99(109)110)84(149)127-66(38-53-42-111-46-117-53)90(155)128-67(39-72(103)137)91(156)125-64(36-51-18-22-54(134)23-19-51)82(147)116-44-75(140)132-79(50(7)8)96(161)162/h18-25,42,46-50,56-70,78-79,134-135,163H,9-17,26-41,43-45,100-101H2,1-8H3,(H2,102,136)(H2,103,137)(H2,104,138)(H,111,117)(H,115,146)(H,116,147)(H,118,139)(H,119,148)(H,120,150)(H,121,159)(H,122,151)(H,123,153)(H,124,145)(H,125,156)(H,126,157)(H,127,149)(H,128,155)(H,129,158)(H,130,160)(H,131,154)(H,132,140)(H,133,152)(H,141,142)(H,143,144)(H,161,162)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,78-,79-/m0/s1 |
InChIキー |
JHUREWJDRAPANZ-NOGWRVMDSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
その他のCAS番号 |
142609-55-0 |
配列 |
LLEQKRGRVDNYCRHNYGV |
同義語 |
leucyl-leucyl-glutamyl-glutaminyl-lysyl-arginyl-glycyl-arginyl-valyl-aspartyl-asparaginyl-tyrosyl-cysteinyl-arginyl-histidyl-asparaginyl-tyrosyl-glycyl-valine LLEQKRGRVDNYCRHNYGV peptide U6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



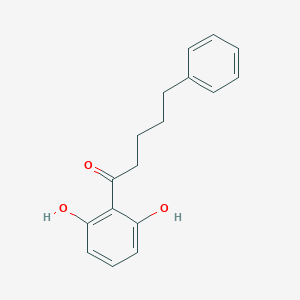
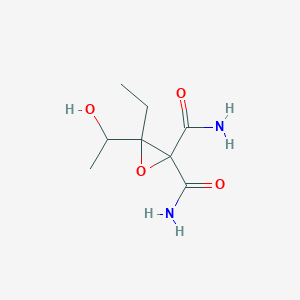
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
